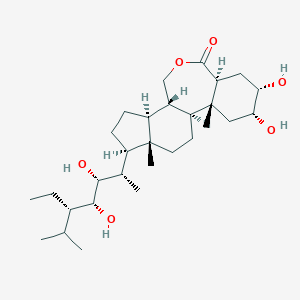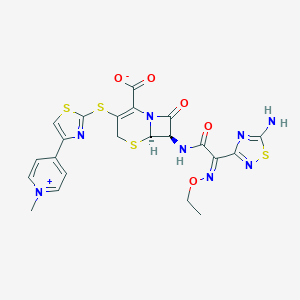
4-クロロ-2,5-ジフルオロベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H3ClF2O. It is a colorless to light yellow solid with a characteristic aromatic odor. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
科学的研究の応用
4-Chloro-2,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials
作用機序
Target of Action
4-Chloro-2,5-difluorobenzaldehyde is a chemical compound that primarily targets the respiratory system . The compound’s interaction with the respiratory system suggests that it may have a role in modulating respiratory function or processes.
Mode of Action
It is known that the compound can cause irritation to the respiratory system . This suggests that it may interact with receptors or enzymes in the respiratory system, leading to changes in cellular processes or functions.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that the compound may have good bioavailability, allowing it to reach its target sites in the body effectively.
Result of Action
Its ability to cause irritation to the respiratory system suggests that it may induce changes in cellular processes or functions in the respiratory system .
Action Environment
The action, efficacy, and stability of 4-Chloro-2,5-difluorobenzaldehyde can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as temperature and pH can impact the compound’s stability and activity .
準備方法
Synthetic Routes and Reaction Conditions: 4-Chloro-2,5-difluorobenzaldehyde can be synthesized through several methods. One common method involves the halogenation of 2,5-difluorobenzaldehyde with chlorine in the presence of a catalyst. Another method involves the reaction of 4-chloro-2,5-difluorotoluene with an oxidizing agent such as potassium permanganate or chromium trioxide to form the aldehyde group .
Industrial Production Methods: In industrial settings, 4-Chloro-2,5-difluorobenzaldehyde is typically produced through a continuous flow process. This involves the chlorination of 2,5-difluorobenzaldehyde in a reactor, followed by purification through distillation or crystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 4-Chloro-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloro-2,5-difluorobenzoic acid using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to 4-chloro-2,5-difluorobenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
- 4-Chloro-2,5-difluorobenzoic acid
- 4-Chloro-2,5-difluorobenzyl alcohol
- Various substituted derivatives depending on the nucleophile used .
類似化合物との比較
- 2-Chloro-4-fluorobenzaldehyde
- 4-Chloro-2,6-difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde
Comparison: 4-Chloro-2,5-difluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzaldehyde ring, which can influence its reactivity and the types of reactions it undergoes. Compared to 2-Chloro-4-fluorobenzaldehyde and 4-Chloro-2,6-difluorobenzaldehyde, it has different substitution patterns, leading to variations in chemical behavior and applications .
特性
IUPAC Name |
4-chloro-2,5-difluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZYVMBPIANKJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597185 |
Source


|
| Record name | 4-Chloro-2,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879093-02-4 |
Source


|
| Record name | 4-Chloro-2,5-difluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
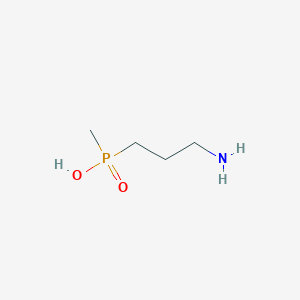
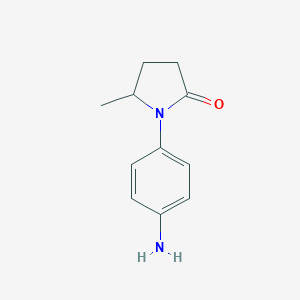
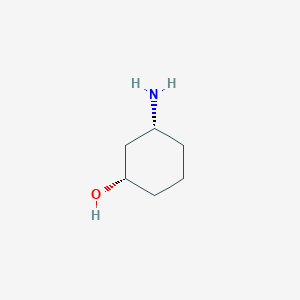
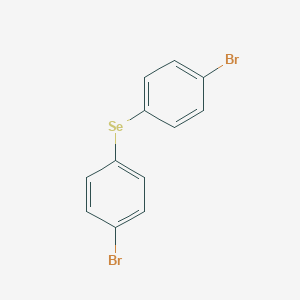
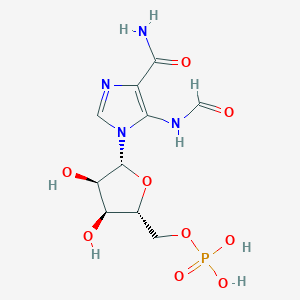

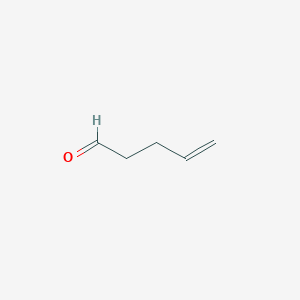
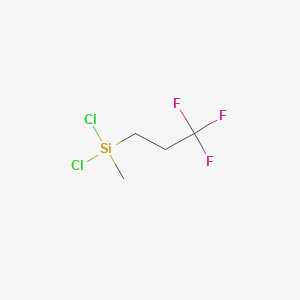
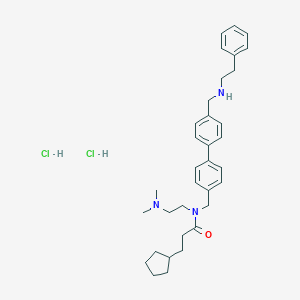
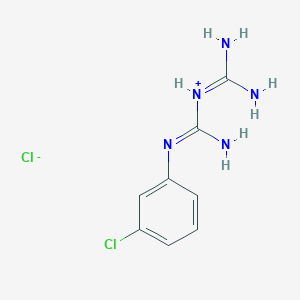

![Phenol, 2-[(9H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)
